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molecular formula C8H15Br B8456506 1-Bromo-4-methyl-3-heptene

1-Bromo-4-methyl-3-heptene

Cat. No. B8456506
M. Wt: 191.11 g/mol
InChI Key: AUUNWLVVMHQXQM-UHFFFAOYSA-N
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Patent
US04871537

Procedure details

This was prepared from compound (1) in 70% yield by hydrogenation over platinum oxide in glacial acetic acid: b.p. 67°-70° C. at 8.5 mm; NMR (CDCl3) 0.86 (t, CH3CH2), 0.87 (d, CH3CH), 3.40 (m, 2H, CH2CH2Br)). The IR and NMR spectra of the compound were in complete agreement with the assigned structure and reported values.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH:4]=[C:5]([CH3:9])[CH2:6][CH2:7][CH3:8]>C(O)(=O)C.[Pt]=O>[Br:1][CH2:2][CH2:3][CH2:4][CH:5]([CH3:9])[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC=C(CCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCCC(CCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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